molecular formula C8H11N3O2S B7795022 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone CAS No. 21131-07-7

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone

Cat. No.: B7795022
CAS No.: 21131-07-7
M. Wt: 213.26 g/mol
InChI Key: IMDSBVBPWWUMSC-UHFFFAOYSA-N
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Description

5-(4-Morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is a heterocyclic compound that contains a morpholine ring, a sulfanyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone typically involves the reaction of a pyridazinone derivative with morpholine and a thiol source. One common method includes the following steps:

    Starting Material: A pyridazinone derivative is used as the starting material.

    Reaction with Morpholine: The pyridazinone derivative is reacted with morpholine under basic conditions to introduce the morpholinyl group.

    Introduction of Sulfanyl Group: A thiol source, such as thiourea or a thiol reagent, is then introduced to form the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include steps such as:

    Purification: Techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry to ensure the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinyl)-4-sulfanyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridazinone core or the sulfanyl group.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Various substituted morpholinyl derivatives.

Scientific Research Applications

5-(4-Morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biology: Investigation of its biological activity, such as enzyme inhibition or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-Oxide: Another morpholine-containing compound with different heterocyclic core.

    Thiazolo[5,4-b]pyridine Derivatives: Compounds with similar structural features but different biological activities.

Uniqueness

5-(4-Morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is unique due to its combination of a morpholine ring, a sulfanyl group, and a pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-morpholin-4-yl-4-sulfanylidene-1,2-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-8-7(14)6(5-9-10-8)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,14)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDSBVBPWWUMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CNNC(=O)C2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244923
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21131-07-7
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21131-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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